3-Bromo-5-methylpyridine-2-carbaldehyde

Übersicht

Beschreibung

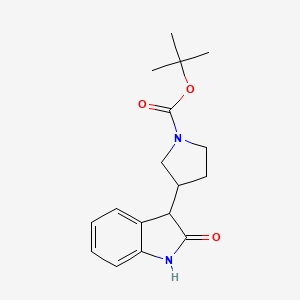

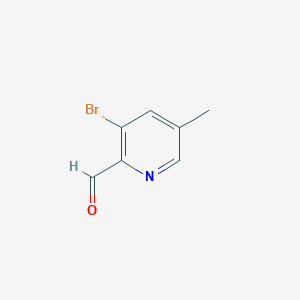

3-Bromo-5-methylpyridine-2-carbaldehyde is a chemical compound with the CAS Number: 1211520-06-7 . It has a molecular weight of 200.03 and is a solid at room temperature . The IUPAC name for this compound is 3-bromo-5-methyl-2-pyridinecarbaldehyde .

Synthesis Analysis

The synthesis of 3-Bromo-5-methylpyridine-2-carbaldehyde can be achieved via peroxide initiated NBS gem-dibromination followed by hydrolysis . Another method involves the conversion of 3-Bromo-2-methylpyridine to the corresponding pyridine carboxaldehyde .Molecular Structure Analysis

The InChI code for 3-Bromo-5-methylpyridine-2-carbaldehyde is 1S/C7H6BrNO/c1-5-2-6 (8)7 (4-10)9-3-5/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis

This compound can act as a raw material to prepare 2:2’-dipyridyl and its derivatives . It may also be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . Additionally, it has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis

3-Bromo-5-methylpyridine-2-carbaldehyde is a solid at room temperature . and should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Bromo-5-methylpyridine-2-carbaldehyde: is a valuable intermediate in organic synthesis. It can undergo various chemical reactions, including Suzuki cross-coupling, to produce a wide range of pyridine derivatives . These derivatives are crucial for synthesizing complex organic molecules used in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

In pharmaceutical research, this compound serves as a building block for the synthesis of various drugs. It’s particularly useful in constructing molecules with pyridine rings, which are common in drugs that target a wide range of diseases . Its bromine atom can be replaced with other functional groups, enabling the creation of diverse medicinal compounds.

Material Science

3-Bromo-5-methylpyridine-2-carbaldehyde: plays a role in material science, especially in the development of advanced battery science and chromatography. It can be used to modify the electronic properties of materials or as a component in the synthesis of complex polymers .

Environmental Studies

This compound is also used in environmental studies to understand the fate and transport of brominated organic compounds in the environment. Its behavior can serve as a model for predicting how related compounds might interact with ecosystems .

Biochemistry

In biochemistry, 3-Bromo-5-methylpyridine-2-carbaldehyde is used to study enzyme-catalyzed reactions where pyridine-based structures act as substrates or inhibitors. It helps in understanding the biochemical pathways and designing enzyme inhibitors .

Industrial Applications

Industrially, it’s an intermediate for the production of dyes, pesticides, and spices. Its reactivity with various organic and inorganic compounds makes it a versatile chemical in industrial chemistry .

Analytical Chemistry

Analytical chemists use 3-Bromo-5-methylpyridine-2-carbaldehyde to develop new analytical methods. It can be a standard for calibrating instruments or a reagent in chemical assays to detect other substances .

Safety and Hazards

Eigenschaften

IUPAC Name |

3-bromo-5-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-6(8)7(4-10)9-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHQHXBXKDACLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-methylpyridine-2-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)

![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)

![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)

![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B1528066.png)

![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)

![Tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2-carboxylate](/img/structure/B1528071.png)

![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)

![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1528078.png)

![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)

![1-Benzyl 8-tert-butyl 3-oxo-1,4,8-triazaspiro[5.5]undecane-1,8-dicarboxylate](/img/structure/B1528081.png)

![Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1528082.png)

![(2S,3S,4R,5R)-6-[(2S,3S,4S,5R,6R)-3,5-Dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4,5-trihydroxy-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B1528084.png)